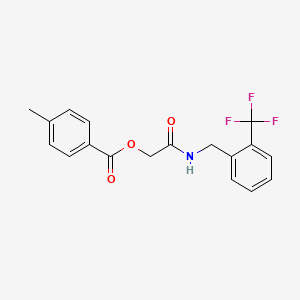

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3/c1-12-6-8-13(9-7-12)17(24)25-11-16(23)22-10-14-4-2-3-5-15(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMRHIRRRPPAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes.

Mode of Action

It’s known that the trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a trifluoromethyl group are often involved in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation.

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and lipophilicity.

Biological Activity

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced pharmacological properties. The presence of this group can improve binding affinity to target proteins and alter the compound's interaction with biological membranes, potentially leading to increased efficacy in therapeutic applications .

Antidiabetic Potential

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. A derivative of this compound demonstrated a maximal protective activity with an EC50 value of 0.1 ± 0.01 μM against ER stress-induced cell death .

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

This suggests that modifications to the compound's structure can lead to significant improvements in its protective effects against β-cell dysfunction.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Case Studies

- β-Cell Protection : A study demonstrated that a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, including variants of the target compound, provided significant protection against ER stress in pancreatic cells, thus highlighting its potential as a therapeutic agent for diabetes management .

- Hepatic Fibrosis : Another case study explored the anti-fibrotic properties of similar compounds, showing that they could inhibit collagen synthesis in hepatic stellate cells, suggesting a broader application in liver diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. Methoxy-Substituted Tyramine Derivatives ()

A series of 2-((4-methoxyphenethyl)amino)-2-oxoethyl benzoates (Ph2–Ph6) share the oxoethyl-amino-ester backbone but differ in aromatic substituents:

- Ph2 : 4-hydroxybenzoate (melting point: 93–95°C, Rf = 0.53).

- Ph3 : 2,4-dihydroxybenzoate (melting point: 122–124°C, Rf = 0.51).

- Ph4 : 3,4-dihydroxybenzoate (melting point: 112–114°C, Rf = 0.55).

Key Differences :

- Hydroxyl groups on the benzoate ring (e.g., Ph3–Ph5) increase polarity compared to the methyl group in the target compound, likely reducing lipophilicity.

- Higher melting points in dihydroxy derivatives (e.g., Ph3: 122–124°C) suggest stronger intermolecular hydrogen bonding, absent in the target compound due to its non-polar -CF₃ and methyl groups .

b. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate ()

This compound features a 3-CF₃ benzoate and a 4-fluorophenyl group on the oxoethyl chain. Unlike the target compound’s 2-CF₃-benzylamino group, this derivative lacks the amino linkage.

Analogues with Heterocyclic or Aliphatic Modifications

a. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate ()

Synthesized via a Petasis reaction, this compound integrates a tetrahydrobenzo[b]thiophene ring and an ethoxy group. Its lower yield (22%) contrasts with the target compound’s synthesis (details unspecified), highlighting challenges in introducing heterocyclic systems .

b. [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate ()

This derivative includes a thiazole ring and a bromine substituent. The thiazole moiety introduces aromatic heterocyclic character, which may enhance binding to biological targets compared to the purely aromatic target compound .

Functional Group Variations: Esters vs. Amides

a. 4-amino-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide ()

The trifluoroethylamino group mirrors the target compound’s -CF₃ substituent but may reduce esterase-mediated hydrolysis, improving metabolic stability .

Melting Points and Polarity

Analysis: Hydroxyl groups (Ph3) elevate melting points via H-bonding, whereas non-polar groups (e.g., -CF₃, methyl) likely lower melting points.

Functional and Application-Based Comparisons

- Tyrosinase Inhibition () : Methoxy-substituted derivatives (Ph2–Ph6) exhibit tyrosinase inhibitory activity, suggesting the target compound’s -CF₃ group could similarly modulate enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.